molecular formula C9H10ClNO2 B1358732 Ethyl 2-chloro-6-methylpyridine-4-carboxylate CAS No. 3998-88-7

Ethyl 2-chloro-6-methylpyridine-4-carboxylate

Cat. No.: B1358732
CAS No.: 3998-88-7
M. Wt: 199.63 g/mol
InChI Key: UMAAIDIASQFLTF-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methylpyridine-4-carboxylate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a methyl group at the 6-position, and an ethyl ester group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-6-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethylpyridine followed by esterification. The process typically includes:

    Chlorination: 2,6-Dimethylpyridine is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the 2-position.

    Esterification: The resulting 2-chloro-6-methylpyridine is then esterified with ethanol in the presence of a catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-6-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate the hydrolysis of the ester group.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloro group.

    Hydrolysis: The primary product is 2-chloro-6-methylpyridine-4-carboxylic acid.

    Oxidation: Oxidized derivatives of the pyridine ring, depending on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-chloro-6-methylpyridine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of new materials and chemical processes, enhancing the efficiency and sustainability of industrial applications.

Mechanism of Action

The mechanism by which ethyl 2-chloro-6-methylpyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and influencing cellular processes. The chloro and ester groups play crucial roles in its reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Ethyl 2-chloro-6-methylpyridine-4-carboxylate can be compared with other pyridine derivatives, such as:

    Ethyl 4-chloro-6-methylpyridine-2-carboxylate: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.

    2-Chloro-6-methylpyridine-4-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

    Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-chloro-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)11-8(10)5-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAAIDIASQFLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627046
Record name Ethyl 2-chloro-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3998-88-7
Record name Ethyl 2-chloro-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-Chloro-6-methylisonicotinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-methyl-4-pyridinecarboxylic acid (2 g, 12 mmol) in ethanol (100 ml) and concentrated sulphuric acid (10 ml) was heated at reflux for 2 hours. The volatiles were removed by evaporation and the residue was dissolved in methylene chloride. The solution was washed with a saturated aqueous sodium hydrogen carbonate solution and brine, dried (MgSO4) and the solvent removed by evaporation. The residue was purified by column chromatography eluting with ethyl acetate/petroleum ether (1/9) to give ethyl 2-chloro-6-methyl-4-pyridinecarboxylate (2 g, 86%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-6-methylisonicotinic acid (15.5 g, 90.3 mmol, 1 eq.) in ethanol (200 mL) and a few drops of concentrated sulfuric acid is stirred at 75° C. for 24 h. The solvent is evaporated and the residue is dissolved in ethyl acetate (200 mL) and washed with a solution of sat. aq. NaHCO3 (70 mL) and water (2×70 mL). The org. extract is dried over MgSO4, filtered and evaporated to give 2-chloro-6-methylisonicotinic acid ethyl ester (16.3 g) as a pink powder; LC-MS: tR=0.92 min, [M+1]+=200.17.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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